molecular formula C11H16N2O3 B1486569 (3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone CAS No. 1156978-05-0

(3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone

Cat. No. B1486569
CAS RN: 1156978-05-0
M. Wt: 224.26 g/mol
InChI Key: OAMIULAFAKSYRH-UHFFFAOYSA-N
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Description

“(3,5-Dimethylisoxazol-4-yl)(4-hydroxypiperidin-1-yl)methanone” is a chemical compound that has been used in various scientific research . It has been used in the design and synthesis of derivatives for evaluation of their inhibitory activities against BRD4 .


Synthesis Analysis

In a study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .


Molecular Structure Analysis

The structure of the isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol was determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set .


Chemical Reactions Analysis

The compound DDT26, a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, exhibited robust inhibitory activity against BRD4 . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .

Scientific Research Applications

Crystallography and Material Science

  • Studies on related compounds, such as the crystal structure analysis of adducts comprising hydroxypiperidin-1-yl substituents, provide insights into molecular arrangements and intermolecular interactions, which are crucial for understanding material properties and designing new materials (Revathi et al., 2015).

Organic Synthesis

  • In organic synthesis, the development of novel methodologies for synthesizing derivatives, such as indazolyl and isoxazoleyl compounds, showcases the versatility of these frameworks in constructing complex molecular structures, which have implications for pharmaceuticals and materials science (Hote & Lokhande, 2014).

Molecular Design and Pharmacology

  • Some derivatives have shown promise in pharmacological applications, such as the study on non-linear optical properties of piperidine derivatives indicating potential for device applications due to their hard crystal nature and high thermal stability (Revathi et al., 2018).
  • The design and synthesis of specific receptor antagonists for medical research demonstrate the relevance of these compounds in understanding receptor function and developing therapeutic agents (Borza et al., 2007).

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)11(15)13-5-3-9(14)4-6-13/h9,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMIULAFAKSYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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